molecular formula C8H9BO3 B1308008 2-Formyl-5-methylphenylboronic acid CAS No. 40138-17-8

2-Formyl-5-methylphenylboronic acid

Cat. No.: B1308008
CAS No.: 40138-17-8
M. Wt: 163.97 g/mol
InChI Key: MMKCZTKFYDEERR-UHFFFAOYSA-N
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Description

2-Formyl-5-methylphenylboronic acid is an organic compound with the molecular formula C8H9BO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a formyl group at the second position and a methyl group at the fifth position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Formyl-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of new covalent bonds. The boronic acid group in this compound can participate in condensation reactions, such as aldol condensation, with other carbonyl compounds. These interactions are crucial for synthesizing more complex molecules, making this compound a valuable reagent in organic synthesis.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules can lead to changes in cellular function, potentially impacting cell proliferation and differentiation . Additionally, this compound has shown antimicrobial activity, which is believed to be related to its interaction with specific cellular targets .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, inhibiting or activating their functions. The compound’s boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in Suzuki-Miyaura coupling reactions . Additionally, this compound can undergo isomerization in solution, forming cyclic isomers that may have distinct biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a half-life of approximately 0.564 days when exposed to hydroxyl radicals . Its activity may diminish over time due to degradation or isomerization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of cellular processes. At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, impacting processes such as signal transduction, gene expression, and metabolic regulation

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formyl-5-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-formyl-5-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalyst, potassium carbonate, aryl or vinyl halides.

Major Products

    Oxidation: 2-Carboxy-5-methylphenylboronic acid.

    Reduction: 2-Hydroxymethyl-5-methylphenylboronic acid.

    Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

2-Formyl-5-methylphenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Uniqueness

2-Formyl-5-methylphenylboronic acid is unique due to the presence of both a formyl group and a methyl group on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2-formyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKCZTKFYDEERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395566
Record name 2-Formyl-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40138-17-8
Record name B-(2-Formyl-5-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40138-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formyl-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formyl-5-methylbenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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